molecular formula C11H10N2O3 B081111 Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate CAS No. 13801-51-9

Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate

Cat. No.: B081111
CAS No.: 13801-51-9
M. Wt: 218.21 g/mol
InChI Key: GVNBUTFPNJRLQV-UHFFFAOYSA-N
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Description

Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate is a heterocyclic compound with the molecular formula C11H10N2O3. It is part of the naphthyridine family, which consists of fused pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield amines .

Mechanism of Action

The mechanism of action of Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of bacterial type IIA topoisomerases, which are essential enzymes for DNA replication and transcription . This inhibition can lead to the disruption of bacterial cell processes and ultimately cell death .

Comparison with Similar Compounds

Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its specific hydroxyl and carboxylate groups, which contribute to its distinct chemical reactivity and potential biological activities .

Biological Activity

Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₀N₂O₃. Its structure includes a naphthyridine core with a hydroxyl group (-OH) and an ethyl carboxylate group (-COOEt), contributing to its unique chemical properties and biological activities.

Immunomodulatory Effects

Research indicates that this compound exhibits significant immunomodulatory activity . It has been shown to influence immune responses, potentially making it useful in treating autoimmune diseases. Studies suggest that it can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the pathogenesis of various inflammatory conditions .

Antimicrobial Properties

The compound may also possess antimicrobial properties , although further studies are required to fully elucidate its pharmacological profile. Preliminary evaluations indicate that it could be effective against several bacterial strains, suggesting potential applications in infectious disease management .

Anticancer Activity

This compound's structural similarities to other naphthyridine derivatives have led researchers to investigate its anticancer potential . Compounds within this class have demonstrated antiproliferative effects against various cancer cell lines. For instance, related naphthyridine compounds have shown IC50 values indicating effective cytotoxicity against human leukemia and solid tumor cell lines .

The mechanisms by which this compound exerts its biological effects remain an area of active research. It is hypothesized that the compound interacts with various cellular signaling pathways involved in immune regulation and apoptosis. The modulation of these pathways may contribute to its therapeutic effects in both autoimmune conditions and cancer .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to other naphthyridine derivatives:

Compound NameBiological ActivityUnique Features
This compoundImmunomodulatory, Antimicrobial, AnticancerHydroxyl and ethyl carboxylate groups
Canthin-6-oneAnticancer, Anti-inflammatoryReduces pro-inflammatory mediators
2-Amino-1,8-naphthyridineAntimicrobialContains an amino group instead of hydroxyl
6-Methyl-1,5-naphthyridineAntiproliferativeMethyl substitution affects reactivity

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • Immunomodulation : In a model of drug-induced colitis in rats, treatment with canthinone derivatives (related compounds) showed reduced levels of TNF-α and IL-6, indicating potential for similar effects with this compound .
  • Anticancer Activity : Research on naphthyridine derivatives revealed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.03 to 15 μM. This suggests that this compound may exhibit comparable efficacy .
  • Antimicrobial Evaluation : Preliminary tests indicate that this compound could inhibit the growth of certain bacterial pathogens, warranting further investigation into its potential as an antimicrobial agent .

Properties

IUPAC Name

ethyl 4-oxo-1H-1,5-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)7-6-13-8-4-3-5-12-9(8)10(7)14/h3-6H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNBUTFPNJRLQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376744
Record name Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13801-51-9
Record name Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a hot (248° C., mantle and thermometer were used) and colorless solution of diphenyl ether (100 mL) was added dropwise a light brown solution of diethyl 2-((pyridin-3-ylamino)methylene)malonate (24) (3 g, 11.4 mmol) in diphenyl ether (4 mL, heated to dissolve) at 248° C. for 10 min. During the addition, the reaction mixture turned to a brown solution and then to a dark brown solution. The resulting brown reaction mixture was refluxed (inside temperature was 245 to 248° C.) for 1 h. Then, the heating was stopped and it was allowed to cool to approx. 80° C. at which time some solids started to precipitate and then the mantle was removed. The resulting suspension was poured into approx. 300 mL of hexanes and the brown solids were collected by filtration and washed with hexanes. 1H NMR and LCMS analysis of this solid indicated the presence of two regioisomers in a ratio of approx. 4:1. Then, the two peaks were separated by HPLC method and the desired ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate (25) (1.25 g, 50% yield) was isolated as a brown solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate
Reactant of Route 2
Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate

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